4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid
Description
4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid is a synthetic compound featuring a butanoic acid backbone with a 4-oxo group and a piperazine ring substituted at the 1-position with a 2,3,4-trimethoxybenzyl moiety. The trimethoxybenzyl group confers distinct electronic and steric properties, influencing solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
4-oxo-4-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-24-14-5-4-13(17(25-2)18(14)26-3)12-19-8-10-20(11-9-19)15(21)6-7-16(22)23/h4-5H,6-12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUVYIZKUXELSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CCC(=O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with piperazine to form the intermediate 2,3,4-trimethoxybenzylpiperazine. This intermediate is then reacted with succinic anhydride under appropriate conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of "4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid":
Chemical Properties and Structure
- Chemical Name: this compound
- CAS Number: 1010915-59-9
- Molecular Formula: C18H26N2O6
- Molecular Weight: 366.4
- SMILES: COc1ccc(CN2CCN(C(=O)CCC(=O)O)CC2)c(OC)c1OC
Potential Research Applications
While the search results do not provide specific, detailed case studies or comprehensive data tables focusing solely on the applications of "this compound," they do offer some clues and related information:
- As a Research Compound: One search result indicates that similar compounds are useful research compounds and BenchChem offers high-quality compounds suitable for many research applications.
- Medicinal Chemistry: Another search result mentions that similar compounds have garnered interest in medicinal chemistry due to their unique structural features and potential biological activities.
- Structural Elements and Potential Activity:
- Piperazine Ring: A common scaffold in many biologically active compounds.
- Isoxazole Moiety: Suggests potential activity against various biological targets.
- Phenyl Group: Enhances lipophilicity, potentially affecting pharmacokinetics.
General Information on Related Compounds
The search results also mention research on related compounds, which may provide some context:
- Piperidine Derivatives: Piperidine derivatives are associated with anesthetic activity, treatment of cocaine abuse, and controlling plasma glucose and insulin .
- Sulfamoyl Moieties: Sulfamoyl is related to antibacterial action, enzyme inhibition, cancer chemotherapy, hypoglycemic activity, and diuretic action .
- Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole could potentially act as anticancer agents .
Mechanism of Action
The mechanism of action of 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate various receptors and enzymes, potentially leading to therapeutic effects such as vasodilation and neuroprotection . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with G-protein coupled receptors (GPCRs) and ion channels .
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|---|---|
| 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid (Target) | C₁₈H₂₅N₂O₆ | 377.40 | 1.2* | 1 | 6 | 93.1* |
| 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid (CAS 438616-45-6) | C₁₄H₁₇ClN₂O₃ | 296.75 | 1.4 | 1 | 4 | 60.8 |
| 4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (CAS 139084-69-8) | C₁₅H₁₉ClN₂O₃ | 310.78 | 1.6* | 1 | 4 | 60.8 |
| 4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid | C₁₈H₂₄N₂O₅S | 380.46 | 2.8 | 1 | 5 | 89.3 |
*Estimated values based on structural analogs.
Key Observations:
- The target compound has a higher molecular weight and polarity (lower XLogP3) compared to chlorophenyl-substituted analogs due to the hydrophilic trimethoxybenzyl group.
- The sulfonyl-substituted analog (CAS 730973-44-1) exhibits higher lipophilicity (XLogP3 = 2.8) and a bulkier substituent, which may reduce blood-brain barrier penetration compared to the target compound .
Biological Activity
4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid is a synthetic compound classified as a piperazine derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a piperazine moiety linked to a 2,3,4-trimethoxybenzyl group, which may contribute to its biological properties.
Chemical Structure
- IUPAC Name: 4-oxo-4-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]butanoic acid
- Molecular Formula: C18H26N2O6
- Molecular Weight: 366.4088 g/mol
- CAS Number: 1010915-59-9
The compound's structure is significant in determining its interactions with biological targets and its subsequent pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to modulate various receptors and enzymes. Research indicates that it may act as an enzyme inhibitor and receptor modulator, leading to potential therapeutic effects such as:
- Vasodilation
- Neuroprotection
These effects are likely mediated through interactions with neurotransmitter systems and signaling pathways relevant to cardiovascular and neurological health.
Potential Therapeutic Applications
The compound has been explored for several therapeutic applications:
- Neurological Disorders: Its ability to influence neurotransmitter systems suggests potential use in treating conditions like epilepsy or anxiety disorders.
- Cardiovascular Diseases: The vasodilatory properties may provide benefits in managing hypertension or other cardiovascular conditions.
- Antitumor Activity: Preliminary studies suggest possible anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.
Case Studies and Research Findings
Research studies have documented the biological activities of similar piperazine derivatives, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Chen et al. (2018) | Investigated piperazine derivatives for their neuroprotective effects; found that structural modifications enhance receptor binding affinity. |
| Umesha et al. (2009) | Reported antimicrobial activity in structurally related compounds; suggested that similar modifications could lead to enhanced biological activity. |
| Hayakawa et al. (2004) | Demonstrated the cytotoxic effects of piperazine derivatives against tumor cell lines; indicated the importance of functional groups in activity modulation. |
These studies highlight the relevance of structural characteristics in determining the biological activity of piperazine derivatives.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Intermediate: Reaction between 2,3,4-trimethoxybenzyl chloride and piperazine.
- Final Product Formation: The intermediate is then reacted with succinic anhydride under controlled conditions to yield the target compound.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation: Can form carboxylic acids or ketones.
- Reduction: Carbonyl groups can be reduced to alcohols.
- Substitution Reactions: Nucleophilic substitutions can occur at nitrogen atoms.
Q & A
Q. What synthetic routes are commonly employed for synthesizing 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid, and how can purity be optimized?
- Methodological Answer : A multi-step synthesis is typically used, starting with the formation of the piperazine-benzyl intermediate via nucleophilic substitution. For example, refluxing 2,3,4-trimethoxybenzyl chloride with piperazine in ethanol, followed by coupling with 4-oxobutanoic acid derivatives. Purification often involves column chromatography (e.g., silica gel with EtOAc/petroleum ether gradients) and recrystallization. Yield optimization may require adjusting reaction temperatures (e.g., 1033 K for acyl chloride formation) and stoichiometric ratios of reagents like potassium carbonate .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperazine ring, methoxy groups, and butanoic acid backbone. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity assessment employs HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns. X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry, as seen in related piperazine derivatives with triclinic crystal systems (e.g., a = 9.8901 Å, α = 89.304°) .
Advanced Research Questions
Q. How do structural modifications to the piperazine or benzyl moieties influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies suggest that electron-donating groups (e.g., methoxy substituents on the benzyl ring) enhance receptor binding affinity. For instance, replacing the 2,3,4-trimethoxybenzyl group with a 4-chlorophenyl analog (as in CAS 1146959-23-0) reduces solubility but increases lipophilicity, impacting membrane permeability. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like serotonin receptors or kinases .
Q. How can contradictions in solubility and stability data across studies be resolved?
- Methodological Answer : Discrepancies often arise from solvent choice (e.g., DMSO vs. aqueous buffers) or pH variations. Conduct systematic solubility profiling using the shake-flask method at pH 2–10. Stability studies under accelerated conditions (40°C/75% RH) with HPLC monitoring can identify degradation products (e.g., oxidation of the piperazine ring). Cross-validate findings with differential scanning calorimetry (DSC) to detect polymorphic transitions .
Q. What strategies improve reaction yields in large-scale synthesis?
- Methodological Answer : Optimize reaction kinetics using Design of Experiments (DoE) to test variables like temperature, catalyst loading (e.g., Pd/C for hydrogenation), and solvent polarity. For example, switching from ethanol to acetonitrile in coupling reactions improved yields by 15% in related piperazinone syntheses. Continuous flow reactors may reduce side reactions by enhancing mixing and heat transfer .
Q. How can computational modeling guide target identification for this compound?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) predict binding modes to proteins like G-protein-coupled receptors (GPCRs). Pharmacophore modeling (using Schrödinger Phase) identifies critical interaction points (e.g., hydrogen bonding with the ketone oxygen). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
